2-[(Phenylamino)methyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(anilinomethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUAWKSBSUKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Depth Exploration of Coordination Chemistry and Ligand Design Principles
Ligand Attributes and Chelation Capabilities of 2-[(Phenylamino)methyl]aniline
The efficacy of this compound as a ligand is rooted in its structural and electronic properties. As a bidentate ligand, it possesses two nitrogen donor atoms capable of coordinating to a single metal center, forming a stable chelate ring.
Characterization of Donor Atom Properties and Coordination Modes
This compound features two distinct nitrogen atoms that can act as Lewis bases, donating their lone pair of electrons to a metal ion. These are the primary amino group (-NH₂) attached to one aniline (B41778) ring and the secondary amino group (-NH-) bridging the methyl group and the second phenyl ring. The presence of these two donor sites allows the molecule to function as a bidentate ligand, specifically an (N,N')-donor ligand.
Upon complexation, the ligand wraps around a metal ion, forming a six-membered chelate ring. This ring structure is generally thermodynamically favorable, contributing to the stability of the resulting metal complex. The coordination mode is typically bidentate, with both nitrogen atoms binding to the metal center.
Influence of Steric and Electronic Factors on Ligand Performance
The performance of this compound as a ligand is significantly influenced by both steric and electronic effects. nih.gov The catalytic activity and stability of transition metal complexes are often dictated by the steric and electronic properties of the catalyst's structure. nih.gov
Electronic Effects: The two nitrogen donor atoms exhibit different basicities due to their chemical environments. The lone pair of electrons on the primary aniline nitrogen is delocalized into the aromatic π-system of the phenyl ring, which reduces its availability for coordination and lowers its basicity. In contrast, the secondary amine nitrogen's lone pair is more localized, making it a stronger Lewis base. However, it is also attached to a phenyl group, which can withdraw some electron density. This electronic disparity affects the strength of the coordinate bonds formed with a metal center.
Steric Effects: The presence of two bulky phenyl groups introduces significant steric hindrance around the coordination sphere. rsc.org This steric bulk can influence the coordination geometry of the resulting metal complex, favoring geometries that minimize steric repulsion between the ligands. nih.govnih.gov For instance, in a four-coordinate complex, steric hindrance might favor a distorted tetrahedral geometry over a square planar one. The size of the substituents can also impact the accessibility of the metal center, which is a crucial factor in catalytic applications. nih.govnih.gov
Synthesis and Comprehensive Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt. The resulting coordination compounds can be thoroughly characterized using a variety of modern analytical techniques to determine their structure and properties.
Complexation Studies with Diverse Transition Metal Ions
Complexes of this compound can be synthesized by reacting the ligand with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), palladium(II), and zinc(II), in an appropriate solvent like ethanol (B145695) or methanol. The general synthetic procedure involves mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating to facilitate the reaction. jocpr.com The stoichiometry of the resulting complexes, typically ML or ML₂, can be controlled by the metal-to-ligand ratio used in the synthesis. rsc.org The nature of the metal ion and the reaction conditions dictate the final structure and geometry of the complex.
Table 1: Representative Metal Complexes of (N,N')-donor Ligands and Their Properties
| Metal Ion | Typical Formula | Coordination Geometry | Magnetic Moment (μB) |
|---|---|---|---|
| Cu(II) | [CuL₂]X₂ | Distorted Octahedral / Square Planar | 1.7 - 2.2 |
| Ni(II) | [NiL₂]X₂ | Octahedral / Tetrahedral | 2.9 - 3.4 (Octahedral) |
| Co(II) | [CoL₂]X₂ | Octahedral | 4.3 - 5.2 |
| Pd(II) | [PdLCl₂] | Square Planar | Diamagnetic |
| Zn(II) | [ZnL₂]X₂ | Tetrahedral / Octahedral | Diamagnetic |
Note: This table presents typical data for bidentate (N,N')-donor ligands analogous to this compound. L represents the bidentate ligand, and X represents a counter-ion.
Advanced Spectroscopic and Crystallographic Analysis of Coordination Compounds
A combination of spectroscopic and crystallographic methods is employed to elucidate the structures of these coordination compounds.
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the nitrogen atoms to the metal ion. Upon complexation, the N-H stretching vibration bands are expected to shift to lower frequencies, indicating the formation of M-N bonds. New bands may also appear in the far-IR region, corresponding to the M-N stretching vibrations. kpi.uauobaghdad.edu.iq
UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes. nih.gov Additionally, intense charge-transfer bands may be observed in the UV region. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can confirm the ligand structure within the complex and provide insights into the symmetry of the molecule in solution. researchgate.net
Table 2: Hypothetical Crystallographic Data for a [M(C₁₃H₁₄N₂)₂]Cl₂ Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| M-N1 Bond Length (Å) | 2.05 - 2.15 |
| M-N2 Bond Length (Å) | 2.08 - 2.18 |
| N1-M-N2 Bite Angle (°) | 85 - 95 |
| Coordination Geometry | Distorted Octahedral |
Note: This table provides representative data based on known structures of transition metal complexes with similar bidentate N,N'-donor ligands.
Application of Metal-2-[(Phenylamino)methyl]aniline Complexes in Catalysis
Transition metal complexes are widely recognized for their catalytic activity in a vast array of organic transformations. google.combeilstein-journals.org Complexes derived from this compound are potential candidates for catalysts in various reactions, primarily due to the ability of the metal center to exist in multiple oxidation states and the tunable steric and electronic environment provided by the ligand.
The catalytic activity of these complexes can be explored in several areas:
Oxidation Reactions : Metal complexes are often used as catalysts for the oxidation of alcohols, alkenes, and other organic substrates. mdpi.com The specific complex's efficacy would depend on the choice of metal and the reaction conditions.
Cross-Coupling Reactions : Palladium complexes, in particular, are renowned for their role in C-C and C-N bond-forming reactions, such as Suzuki and Heck couplings. A Pd(II) complex of this compound could potentially serve as a precatalyst for such transformations.
Reduction Reactions : Certain transition metal complexes can catalyze the reduction of various functional groups, often utilizing transfer hydrogenation or molecular hydrogen.
The performance of these catalysts is intricately linked to the ligand design. The steric bulk of the phenyl groups can create a specific pocket around the metal center, potentially leading to substrate selectivity, while the electronic properties of the ligand can modulate the reactivity of the metal ion. nih.govchemrxiv.org
Table 3: Potential Catalytic Applications for Metal-2-[(Phenylamino)methyl]aniline Complexes
| Metal Center | Potential Reaction Type | Example Transformation |
|---|---|---|
| Palladium (Pd) | Cross-Coupling | Aryl Halide + Boronic Acid → Biaryl (Suzuki Coupling) |
| Copper (Cu) | Oxidation | Aniline → Azobenzene |
| Cobalt (Co) | Oxidation / Reduction | Oxidation of Alcohols to Aldehydes/Ketones |
| Nickel (Ni) | Cross-Coupling | Kumada Coupling |
| Iron (Fe) | Oxidation | Alkane Oxidation |
Note: This table outlines potential applications based on the known catalytic activities of complexes with similar metals and ligand types.
Investigation of Catalytic Efficacy in Specific Organic Transformations
While comprehensive research specifically detailing the catalytic efficacy of this compound complexes is still emerging, the broader class of palladium and ruthenium complexes with analogous bidentate nitrogen-donor ligands has demonstrated significant activity in key organic reactions, particularly in cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Palladium complexes bearing ligands similar to this compound have shown promise in Suzuki-Miyaura coupling reactions . This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The efficiency of these catalysts is often evaluated based on turnover numbers (TONs) and turnover frequencies (TOFs), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. For instance, palladium(II) complexes with bidentate N,N-donor ligands have been successfully employed in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, achieving high yields under relatively mild conditions. The choice of base, solvent, and reaction temperature are critical parameters that are optimized to maximize catalytic performance.
The following interactive data table summarizes representative results for Suzuki-Miyaura coupling reactions catalyzed by palladium complexes with bidentate nitrogen-donor ligands, providing a comparative framework for the potential efficacy of this compound-based catalysts.
Similarly, ruthenium complexes are known to catalyze Heck reactions , which involve the coupling of an unsaturated halide with an alkene to form a substituted alkene. While specific data for this compound-ruthenium complexes in Heck reactions is not extensively documented, related ruthenium-arene complexes have been shown to be efficient catalysts for the coupling of areneboronic acids with electrophilic alkenes.
Mechanistic Studies of Catalytic Cycles and Reaction Pathways
Understanding the mechanistic pathways of catalytic cycles is paramount for optimizing reaction conditions and designing more efficient catalysts. The catalytic cycles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are generally well-established and are believed to proceed through a series of fundamental steps involving the palladium center cycling between Pd(0) and Pd(II) oxidation states.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is initiated by the oxidative addition of the organohalide to a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. The next key step is transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination , where the two organic groups on the palladium complex couple to form the desired product, regenerating the active Pd(0) catalyst.
For the Heck reaction , the catalytic cycle also typically begins with the oxidative addition of the unsaturated halide to a Pd(0) species. This is followed by the migratory insertion of the alkene into the palladium-carbon bond. The final steps involve β-hydride elimination to form the substituted alkene product and a palladium-hydride species, which then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst.
Kinetic studies, isotopic labeling experiments, and computational modeling are powerful tools used to elucidate these mechanistic details. For example, kinetic isotope effect (KIE) experiments can help identify the rate-determining step of the catalytic cycle. While specific mechanistic studies on catalysts derived from this compound are not widely available, the foundational principles derived from studies of analogous systems provide a strong basis for predicting their behavior and for designing future investigations.
Advanced Computational and Theoretical Investigations of 2 Phenylamino Methyl Aniline
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the molecular properties of 2-[(Phenylamino)methyl]aniline. These computational techniques are instrumental in elucidating the electronic structure, conformational landscape, and energetic properties of the molecule.
Analysis of Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution
DFT calculations are a powerful tool for analyzing the electronic characteristics of molecules like this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbital energies and electron density distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are crucial in determining the chemical reactivity and electronic transitions of a molecule.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For aromatic amines, the HOMO is typically localized on the nitrogen atom and the phenyl ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the aromatic systems.
The charge distribution within this compound can be quantified using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges and helps to identify the electrophilic and nucleophilic sites within the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound
| Parameter | Value |
| HOMO Energy (eV) | -5.2 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Ionization Potential (eV) | 5.2 |
| Electron Affinity (eV) | 0.8 |
Conformational Landscape Analysis and Tautomerism Energetics
The flexibility of the methylene (B1212753) bridge and the phenylamino (B1219803) group in this compound allows for multiple possible conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.
Tautomerism, the migration of a proton between two or more atoms, is another aspect that can be investigated using quantum chemical calculations. For this compound, imine-amine tautomerism could be explored. By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable under different conditions.
Molecular Dynamics Simulations to Understand Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its dynamic behavior in different environments, such as in solution or in a biological system. These simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules or other solutes.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the behavior of this compound. MD simulations can be used to study these interactions in detail, providing insights into the molecule's solvation properties and its ability to form complexes with other molecules. The self-assembly processes of aromatic amino acids, which share some structural similarities, have been observed to form fibril-like aggregates in simulations rsc.org.
Theoretical Structure-Reactivity Relationship Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For this compound and its derivatives, QSAR models could be developed to predict their potential biological activities based on calculated molecular descriptors.
These descriptors can include electronic properties (such as HOMO-LUMO energies and charge distributions), steric properties (such as molecular volume and surface area), and hydrophobic properties (such as the partition coefficient). By correlating these descriptors with experimentally determined activities for a series of related compounds, a predictive model can be built. Such models are valuable in medicinal chemistry for designing new molecules with desired activities. For instance, QSAR studies on aniline (B41778) derivatives have been used to predict their metabolic fate nih.gov.
Computational Studies on Adsorption Mechanisms on Material Surfaces
The interaction of organic molecules with material surfaces is a field of significant interest for applications in catalysis, sensors, and electronics. Computational studies, particularly using DFT, can elucidate the adsorption mechanism of this compound on various surfaces, such as metals or graphene.
These studies can determine the preferred adsorption sites, the geometry of the adsorbed molecule, and the strength of the interaction (adsorption energy). The analysis of the electronic structure of the molecule-surface system can reveal the nature of the bonding, for example, whether it is physisorption (dominated by van der Waals forces) or chemisorption (involving the formation of chemical bonds). Studies on the adsorption of aromatic amines on noble metal surfaces have shown that the interaction is sensitive to the nature of the metal and the charge of the surface researchgate.netacs.org. Similarly, DFT has been used to study the adsorption of aniline derivatives on graphene and fullerene-like nanostructures nih.gov.
Strategic Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 2-[(Phenylamino)methyl]aniline, containing two distinct amine functionalities, makes it an ideal starting material for the construction of diverse and complex organic structures.
Synthesis of Chemically Diverse Fine Chemicals and Advanced Intermediates
The presence of the 1,2-diaminobenzene (o-phenylenediamine) core in this compound allows it to be a valuable precursor for a variety of heterocyclic compounds, most notably quinoxalines. The classical synthesis of quinoxalines involves the acid-catalyzed cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as an α-diketone or an α-ketoester nih.govnih.gov. This reaction is highly efficient and modular, allowing for the creation of a diverse library of substituted quinoxalines by simply varying the dicarbonyl reactant nih.govresearchgate.net.
The general reaction scheme involves the condensation of the two amino groups of this compound with the two carbonyl groups of the α-dicarbonyl compound to form the pyrazine ring fused to the benzene (B151609) ring. The resulting quinoxaline scaffold is a key component in many pharmacologically active compounds and functional materials researchgate.net. The table below illustrates potential quinoxaline derivatives that can be synthesized from this compound.
| 1,2-Dicarbonyl Reactant | Resulting Quinoxaline Derivative from this compound |
| Glyoxal | 5-{[Phenylamino]methyl}quinoxaline |
| 2,3-Butanedione (Diacetyl) | 2,3-Dimethyl-5-{[phenylamino]methyl}quinoxaline |
| Benzil | 2,3-Diphenyl-5-{[phenylamino]methyl}quinoxaline |
| Pyruvic acid | 3-Methyl-5-{[phenylamino]methyl}quinoxalin-2(1H)-one |
This synthetic utility positions this compound as a key intermediate for accessing complex polycyclic nitrogen heterocycles, which are prevalent in medicinal chemistry and materials science nih.govbeilstein-journals.orgbeilstein-journals.org.
Asymmetric Synthesis and Chiral Derivatization Strategies
While aniline (B41778) and its derivatives are fundamental components in the development of chiral ligands and reagents for asymmetric catalysis, specific applications of this compound in this domain are not extensively documented in current literature mdpi.comnih.gov. The development of chiral catalysts often requires the synthesis of C2-symmetric ligands, and diamine structures can be valuable starting points for such molecules. In principle, the two nitrogen atoms in this compound could be incorporated into a larger chiral framework, for example, by reaction with chiral epoxides or other enantiopure building blocks to form tridentate or tetradentate ligands for asymmetric metal catalysis. However, detailed research outlining such specific derivatization and its application in asymmetric hydrogenation, alkylation, or other enantioselective transformations has yet to be widely reported nih.govwur.nl.
Engineering Novel Functional Materials
The structural features of this compound also make it a candidate for the development of advanced materials with tailored properties, including polymers, sensors, and optoelectronic components.
Development of Polymeric Architectures and Advanced Coatings
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline being the most studied example rroij.com. The polymerization of substituted anilines allows for the fine-tuning of the resulting polymer's properties, such as solubility, conductivity, and processability rsc.orglsu.edu. Research has shown that phenylamines can be polymerized with reagents like sulfur monochloride to yield poly[N,N-(phenylamino)disulfides], which are colored, conjugated polymers nih.govacs.orgresearchgate.net.
Given this precedent, this compound could serve as a functional monomer. Oxidative polymerization of the primary and secondary amine groups could lead to the formation of a cross-linked or hyperbranched polyaniline derivative. The presence of the phenylamino (B1219803) side group would be expected to enhance solubility in organic solvents and influence the final morphology and electronic properties of the polymer.
| Aniline-based Monomer | Polymerization Method | Key Properties of Resulting Polymer |
| Aniline | Oxidative Chemical/Electrochemical | High conductivity in doped state, good environmental stability rroij.com |
| 2-Alkylanilines | Chemical with Cu(ClO4)2 | Decreased conductivity with increasing alkyl chain length lsu.edu |
| Phenylamines | Condensation with S2Cl2 | Conjugated backbone, colored (yellow to purple), potential for colorimetric sensors nih.govresearchgate.net |
| Aniline / 2-Methyl Aniline | Oxidative Copolymerization | Improved solubility compared to polyaniline, lower conductivity rroij.com |
A polymer derived from this compound would incorporate additional nitrogen atoms, which could serve as sites for protonation (doping) or coordination with metal ions, making it a candidate for use in advanced coatings for corrosion protection or as a component in functional blends.
Design of Advanced Sensing Materials for Chemical Detection
Polyaniline and its derivatives are extensively used in the fabrication of chemical sensors, particularly for the detection of gases like ammonia and volatile organic compounds (VOCs) rsc.org. The sensing mechanism typically relies on the change in the polymer's electrical conductivity upon interaction with the analyte. This change is often due to a doping/de-doping process or swelling of the polymer matrix, which alters the charge transport properties.
A polymer synthesized from this compound would be an attractive candidate for sensing applications. The high density of nitrogen atoms in its structure would provide numerous basic sites for interaction with acidic gases. Furthermore, the bulky phenylamino side group could create additional free volume within the polymer matrix, potentially enhancing the diffusion of analytes and improving sensor sensitivity and response time. Materials such as two-dimensional (2D) materials and metal-organic frameworks are also heavily researched for chemical sensing, and functionalized anilines can be used to modify their surfaces to impart selectivity encyclopedia.pubnih.govcore.ac.uk.
Incorporation into Chromophores and Optoelectronic Materials
The core structure of this compound contains motifs that are fundamental to the design of chromophores and dyes. The aniline and diphenylamine (B1679370) substructures are powerful electron-donating groups (auxochromes) that, when part of a larger conjugated system, can produce intense color nih.govsrmist.edu.in. Many classes of dyes, including azo dyes, triphenylmethane dyes, and quinone-imine dyes, rely on amino-substituted aromatic rings to achieve their characteristic optical properties stainsfile.comresearchgate.net.
The this compound molecule can be chemically modified to create such conjugated systems. For instance, diazotization of the primary amino group followed by coupling with an electron-rich aromatic compound would yield an azo dye. Furthermore, its role as a precursor to larger heterocyclic systems like quinoxalines and phenazines opens avenues to advanced optoelectronic materials researchgate.netresearchgate.net. Quinazoline derivatives, for example, have been investigated for their use in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and thermal stability researchgate.net. The incorporation of the phenylamino group can further modulate the electronic energy levels and enhance the performance of such materials google.comscite.ai.
| Chromophore/Material Class | Role of Aniline/Phenylamino Moiety |
| Azo Dyes | Acts as the coupling component or part of the diazonium salt; the amino group is a strong auxochrome nih.govsrmist.edu.in. |
| Quinone-Imine Dyes (e.g., Azins) | Forms part of the core heterocyclic structure, influencing the absorption wavelength stainsfile.com. |
| Fluoran Dyes | The diphenylamine substructure is a key building block for the lactone ring system google.com. |
| Quinoxaline-based Materials | The diamine precursor determines the substitution pattern, affecting electronic and optical properties researchgate.net. |
Comprehensive Spectroscopic and Structural Characterization Techniques
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Assessment
The compositional integrity and thermal stability of "2-[(Phenylamino)methyl]aniline" are critical parameters for its handling, storage, and application in further chemical syntheses. Elemental analysis provides a fundamental confirmation of its empirical formula, while thermogravimetric analysis (TGA) offers insights into its behavior at elevated temperatures, defining its decomposition profile and upper temperature limits for its use.
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound. For "this compound," the theoretical percentages of carbon (C), hydrogen (H), and nitrogen (N) are calculated based on its chemical formula, C₁₃H₁₄N₂. This provides a baseline against which experimentally determined values can be compared to ascertain the purity of the sample.
The theoretical elemental composition is determined using the molecular weight of the compound (198.27 g/mol ) and the atomic weights of its constituent elements.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 78.75 |
| Hydrogen | H | 1.008 | 14 | 14.11 | 7.12 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.13 |
| Total | 198.26 | 100.00 |
Experimental data from combustion analysis of a purified sample of "this compound" would be expected to align closely with these theoretical values, typically within a ±0.4% deviation, to confirm the successful synthesis and purity of the compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a vital tool for assessing the thermal stability of a compound. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically an inert gas like nitrogen. The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which the compound begins to decompose.
Illustrative TGA Data for a Structurally Related Compound (N-benzyl-2-methyl-4-nitroaniline)
| Parameter | Value |
| Onset Decomposition Temperature | ~230 °C |
| Atmosphere | Nitrogen |
| Heating Rate | 20 K/min |
Given the structural similarities, it can be reasonably inferred that "this compound" would also possess a degree of thermal stability, though its precise decomposition profile would be influenced by the specific arrangement of its functional groups. The presence of the primary amine and the methylene (B1212753) bridge may affect the initiation temperature and the mechanism of thermal degradation compared to other substituted diphenylamine (B1679370) derivatives. Further experimental TGA studies on "this compound" are necessary to definitively establish its thermal decomposition profile.
Q & A
Q. Basic
- UV-Vis : Detects conjugation (peak ~288 nm) .
- FT-IR : Confirms N-H stretches (3300–3500 cm<sup>-1</sup>) and aromatic C-H bending .
- NMR : 1H (δ 6.5–7.5 ppm for aromatic protons; δ 3.8–4.2 ppm for -CH2-NH-) and 13C (δ 40–50 ppm for methylene carbons) .
- HRMS : Validates molecular ion (e.g., m/z 212.1314 for C13H14N2) .
What strategies mitigate oxidative degradation during storage of this compound?
Q. Advanced
- Storage : Under inert gas (argon) at -20°C in amber vials .
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to inhibit radical formation .
- Monitoring : Periodic TLC (Rf 0.3–0.5 in ethyl acetate/hexane) and HPLC-UV detect degradation .
Lyophilization preserves aqueous solutions by reducing hydrolytic side reactions .
How does this compound function as a monomer in conductive polymer synthesis?
Basic
The amine group enables oxidative polymerization (e.g., with ammonium persulfate in 1M HCl). The methylene bridge enhances solubility, facilitating thin-film deposition. Electrochemical polymerization (0.8 V vs. Ag/AgCl) yields polymers with conductivity ~10<sup>-2</sup> S/cm. Characterize via cyclic voltammetry and SEM .
What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Q. Advanced
- DFT calculations : B3LYP/6-311+G* models charge distribution, identifying para positions as most reactive .
- Solvent effects : Polarizable continuum model (PCM) for DMSO improves accuracy .
- Hammett analysis : σmeta (~0.37) correlates with reaction rates under acidic conditions .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Nitrile gloves, lab coat, and fume hood use .
- Emergency response : Rinse eyes with water (15 min); wash skin with soap.
- Storage : Separate from oxidizers; dispose via incineration .
How to design a stability-indicating HPLC method for this compound in the presence of degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
